2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a fluorinated organic compound. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of 5-methyl-2,3-dihydro-1H-pyrrole with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol: Similar structure but with an indole ring instead of a pyrrole ring.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to an acetophenone structure.
1-Trifluoroacetyl piperidine: Similar trifluoromethyl group but attached to a piperidine ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is unique due to its specific combination of a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H8F3NO |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C7H8F3NO/c1-5-3-2-4-11(5)6(12)7(8,9)10/h3H,2,4H2,1H3 |
InChI Key |
HGHGNWSWGKWPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.